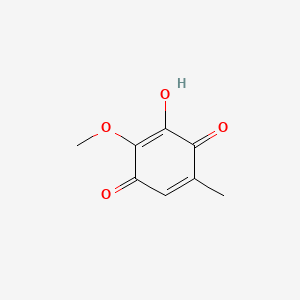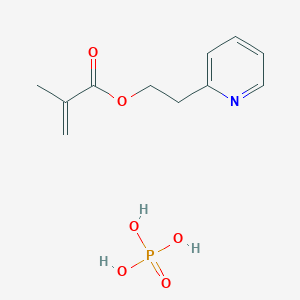
Phosphoric acid;2-pyridin-2-ylethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) is a chemical compound with the molecular formula C12H14NO4P It is known for its unique structure, which combines a phosphoric acid moiety with a pyridin-2-yl group and a 2-methylprop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) typically involves the esterification of phosphoric acid with 2-(pyridin-2-yl)ethanol and 2-methylprop-2-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, alcohols, and substituted pyridin-2-yl compounds .
Scientific Research Applications
Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) exerts its effects involves its interaction with specific molecular targets. The pyridin-2-yl group can bind to active sites of enzymes or receptors, modulating their activity. The phosphoric acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethyl acetate: Similar structure but lacks the phosphoric acid moiety.
2-(Pyridin-2-yl)ethyl methacrylate: Similar ester group but different acid component.
Phosphoric acid–2-(quinolin-2-yl)ethyl 2-methylprop-2-enoate: Similar structure with a quinoline ring instead of pyridine.
Uniqueness
Phosphoric acid–2-(pyridin-2-yl)ethyl 2-methylprop-2-enoate (1/1) is unique due to its combination of a phosphoric acid moiety with a pyridin-2-yl group and a 2-methylprop-2-enoate ester. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
63863-64-9 |
|---|---|
Molecular Formula |
C11H16NO6P |
Molecular Weight |
289.22 g/mol |
IUPAC Name |
phosphoric acid;2-pyridin-2-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2.H3O4P/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10;1-5(2,3)4/h3-5,7H,1,6,8H2,2H3;(H3,1,2,3,4) |
InChI Key |
UXPQLEFOUWYLNY-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCC1=CC=CC=N1.OP(=O)(O)O |
Canonical SMILES |
CC(=C)C(=O)OCCC1=CC=CC=N1.OP(=O)(O)O |
Synonyms |
polypyridylethylmethacrylate polypyridylethylmethacrylate iodomethylate polypyridylethylmethacrylate phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)
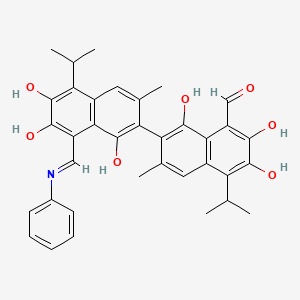

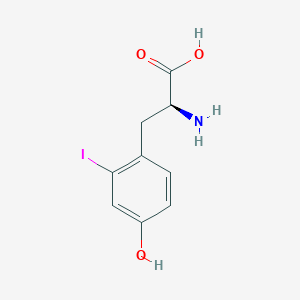
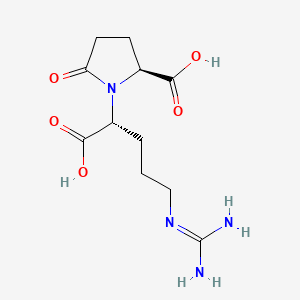


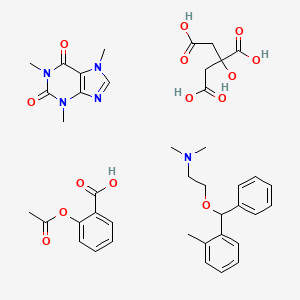
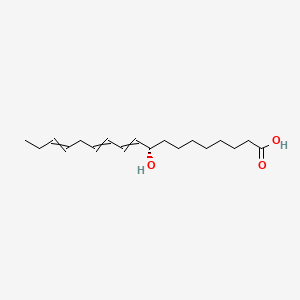

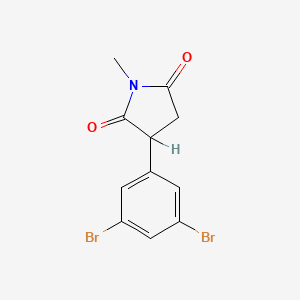
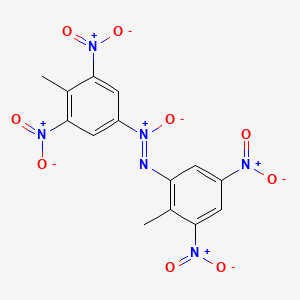
![5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1202731.png)
